Cas no 888412-97-3 (methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate)

Methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate is a synthetic organic compound featuring a thiophene core substituted with a carboxymethyl ester and an acetamido linker bearing a 2,4-dichlorophenoxy moiety. This structure imparts potential utility in agrochemical or pharmaceutical applications due to its combination of heterocyclic and halogenated aromatic components. The dichlorophenoxy group may enhance bioactivity, while the thiophene-carboxylate scaffold offers synthetic versatility for further derivatization. The compound's defined molecular architecture allows for precise interaction with biological targets, making it a candidate for research in selective herbicidal or therapeutic agents. Its stability under standard conditions facilitates handling and storage in laboratory settings.
methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate structure
888412-97-3 structure
Product name:methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate
CAS No:888412-97-3
MF:C14H11Cl2NO4S
Molecular Weight:360.212440729141
CID:5975994
PubChem ID:7164071

methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate
    • 3-Thiophenecarboxylic acid, 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-, methyl ester
    • methyl 2-(2-(2,4-dichlorophenoxy)acetamido)thiophene-3-carboxylate
    • methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]thiophene-3-carboxylate
    • methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
    • 888412-97-3
    • AB00674046-01
    • AKOS024605302
    • F1358-0127
    • インチ: 1S/C14H11Cl2NO4S/c1-20-14(19)9-4-5-22-13(9)17-12(18)7-21-11-3-2-8(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18)
    • InChIKey: IJWWSZWFUDEPJF-UHFFFAOYSA-N
    • SMILES: C1(NC(COC2=CC=C(Cl)C=C2Cl)=O)SC=CC=1C(OC)=O

計算された属性

  • 精确分子量: 358.9785844g/mol
  • 同位素质量: 358.9785844g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 412
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.5
  • トポロジー分子極性表面積: 92.9Ų

じっけんとくせい

  • 密度みつど: 1.487±0.06 g/cm3(Predicted)
  • Boiling Point: 562.6±50.0 °C(Predicted)
  • 酸度系数(pKa): 12.21±0.70(Predicted)

methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1358-0127-4mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F1358-0127-15mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1358-0127-2mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1358-0127-2μmol
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1358-0127-75mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F1358-0127-10μmol
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F1358-0127-10mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1358-0127-5μmol
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1358-0127-20mg
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F1358-0127-20μmol
methyl 2-[2-(2,4-dichlorophenoxy)acetamido]thiophene-3-carboxylate
888412-97-3 90%+
20μl
$79.0 2023-05-17

methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate 関連文献

methyl 2-2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylateに関する追加情報

Methyl 2-(2,4-Dichlorophenoxy)Acetamidothiophene-3-Carboxylate: A Comprehensive Overview

The compound with CAS No. 888412-97-3, commonly referred to as methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate, is a complex organic molecule that has garnered significant attention in the fields of chemistry and materials science. This compound is notable for its unique structure, which combines a thiophene ring with a dichlorophenoxy group and a methyl ester moiety. The integration of these functional groups imparts the molecule with distinctive chemical properties, making it a subject of interest for both academic research and industrial applications.

Recent studies have highlighted the potential of methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate in various applications, particularly in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of conducting polymers, which are widely used in electronic devices such as flexible displays and sensors. The thiophene ring in the molecule serves as a conjugated system, facilitating electron delocalization and enhancing the material's electrical conductivity. This property has been leveraged in the creation of novel organic semiconductors, which exhibit improved performance under diverse environmental conditions.

In addition to its electronic applications, methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate has shown promise in the field of catalysis. The dichlorophenoxy group within the molecule acts as a Lewis acid site, enabling it to function as a catalyst in various organic reactions. Recent experiments have demonstrated its effectiveness in accelerating nucleophilic substitutions and promoting selective oxidation reactions. These findings underscore its potential as a versatile catalyst in industrial chemical processes, offering a sustainable alternative to traditional metal-based catalysts.

The synthesis of methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate involves a multi-step process that combines principles from organic chemistry and polymer science. The key steps include the preparation of the dichlorophenoxy derivative, followed by its coupling with the thiophene ring through nucleophilic substitution. The final step involves esterification to introduce the methyl group, completing the formation of the target compound. This synthesis pathway has been optimized through recent advancements in green chemistry techniques, reducing waste and enhancing efficiency.

From an environmental perspective, methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate exhibits favorable biodegradation characteristics under controlled conditions. Studies have shown that it undergoes hydrolysis in aqueous environments, leading to the formation of less complex byproducts that are readily metabolized by microorganisms. This attribute is particularly significant for its application in biodegradable materials and eco-friendly packaging solutions.

Looking ahead, the continued exploration of methyl 2-(2,4-dichlorophenoxy)acetamidothiophene-3-carboxylate is expected to yield further insights into its potential uses across multiple industries. Its unique combination of electronic properties and catalytic activity positions it as a valuable asset in the development of next-generation materials and technologies.

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